Cas no 2171607-62-6 (10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane)

10-(ジメチル-4H-1,2,4-トリアゾール-3-イル)-2,6-ジオキサ-9-アザスピロ[4.5]デカンは、複雑なスピロ環構造とトリアゾール基を有する有機化合物です。この化合物は、高い分子安定性と特異的な立体配置を示し、医薬品中間体や機能性材料の合成において有用な骨格を提供します。スピロ構造により剛直性が向上し、トリアゾール部位が多様な分子間相互作用を可能にすることから、生物活性化合物の設計や触媒開発などの分野で応用が期待されます。特に、その特異的な電子特性と立体障害は、標的分子との選択的な結合能に寄与する点が特徴です。

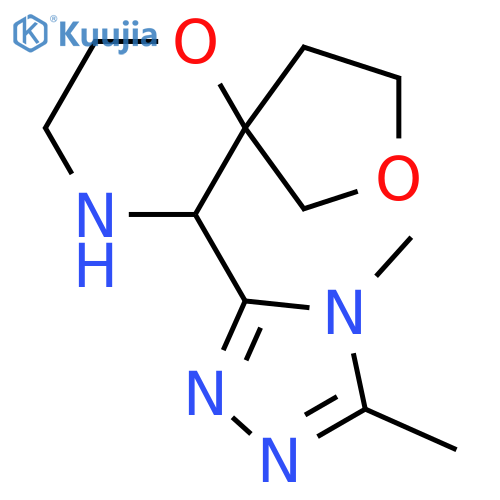

2171607-62-6 structure

商品名:10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane

10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane 化学的及び物理的性質

名前と識別子

-

- 10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane

- 10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane

- 2171607-62-6

- EN300-1641661

-

- インチ: 1S/C11H18N4O2/c1-8-13-14-10(15(8)2)9-11(3-5-16-7-11)17-6-4-12-9/h9,12H,3-7H2,1-2H3

- InChIKey: TVBCXHWYESAPAD-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(C2=NN=C(C)N2C)C21COCC2

計算された属性

- せいみつぶんしりょう: 238.14297583g/mol

- どういたいしつりょう: 238.14297583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 61.2Ų

10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1641661-0.05g |

10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |

2171607-62-6 | 0.05g |

$1723.0 | 2023-06-04 | ||

| Enamine | EN300-1641661-0.25g |

10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |

2171607-62-6 | 0.25g |

$1887.0 | 2023-06-04 | ||

| Enamine | EN300-1641661-2.5g |

10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |

2171607-62-6 | 2.5g |

$4019.0 | 2023-06-04 | ||

| Enamine | EN300-1641661-50mg |

10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |

2171607-62-6 | 50mg |

$1723.0 | 2023-09-22 | ||

| Enamine | EN300-1641661-5000mg |

10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |

2171607-62-6 | 5000mg |

$5949.0 | 2023-09-22 | ||

| Enamine | EN300-1641661-1.0g |

10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |

2171607-62-6 | 1g |

$2050.0 | 2023-06-04 | ||

| Enamine | EN300-1641661-0.1g |

10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |

2171607-62-6 | 0.1g |

$1804.0 | 2023-06-04 | ||

| Enamine | EN300-1641661-10000mg |

10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |

2171607-62-6 | 10000mg |

$8819.0 | 2023-09-22 | ||

| Enamine | EN300-1641661-1000mg |

10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |

2171607-62-6 | 1000mg |

$2050.0 | 2023-09-22 | ||

| Enamine | EN300-1641661-250mg |

10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |

2171607-62-6 | 250mg |

$1887.0 | 2023-09-22 |

10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane 関連文献

-

Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

2171607-62-6 (10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane) 関連製品

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 42464-96-0(NNMTi)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬